

(2-(Trifluoromethyl)thiazol-5-yl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(Trifluoromethyl)thiazol-5-yl)methanol

Cat. No.: B181452

[Get Quote](#)

In-Depth Technical Guide: (2-(Trifluoromethyl)thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-(Trifluoromethyl)thiazol-5-yl)methanol**, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, synthesis, potential biological activities, and relevant experimental workflows.

Chemical Identifiers and Properties

(2-(Trifluoromethyl)thiazol-5-yl)methanol is a specialty chemical building block. Its key identifiers and physicochemical properties are summarized in the table below.

Identifier	Value	Source
CAS Number	131748-97-5	[1] [2] [3]
IUPAC Name	(2-(Trifluoromethyl)-1,3-thiazol-5-yl)methanol	N/A
Molecular Formula	C ₅ H ₄ F ₃ NOS	[2]
Molecular Weight	183.15 g/mol	[2]
Canonical SMILES	C1=C(N=C(S1)C(F)(F)F)CO	N/A
Purity	Typically available at ≥97%	[1] [2]

Synthesis Methodology

The synthesis of **(2-(Trifluoromethyl)thiazol-5-yl)methanol** can be achieved through a multi-step process, typically starting from ethyl 4,4,4-trifluoroacetoacetate. The general synthetic route involves the formation of a thiazole ring, followed by the reduction of a carboxylate group to the corresponding alcohol. While a specific detailed protocol for this exact molecule is not readily available in the searched literature, a reliable pathway can be constructed based on established chemical transformations of similar substrates.

Synthesis of the Precursor: Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate

The synthesis of the key intermediate, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, is a crucial first step. This is generally achieved through a Hantzsch thiazole synthesis.

Experimental Protocol (Adapted from related syntheses):

- Chlorination of Ethyl 4,4,4-trifluoroacetoacetate: Ethyl 4,4,4-trifluoroacetoacetate is reacted with a chlorinating agent, such as sulfonyl chloride, to yield ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.
- Cyclization with Thioamide: The resulting α -haloketone is then reacted with trifluoroacetamide in a suitable solvent, such as ethanol. The mixture is typically heated

under reflux to facilitate the cyclization and formation of the thiazole ring, yielding ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.

Reduction to **(2-(Trifluoromethyl)thiazol-5-yl)methanol**

The final step is the reduction of the ester group of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate to the primary alcohol. Strong reducing agents are required for this transformation.

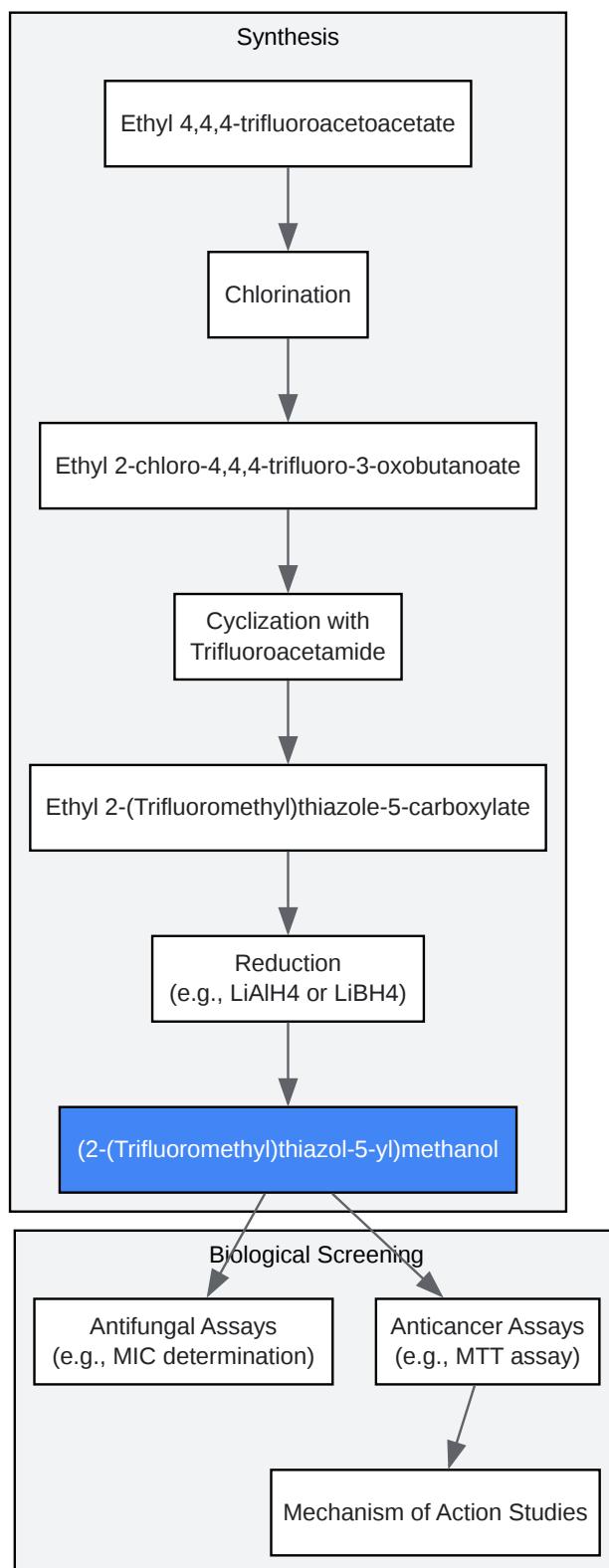
Experimental Protocol (Proposed, based on general ester reductions):

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is prepared in a dry ethereal solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether.
- Addition of Reducing Agent: The solution is cooled to 0°C in an ice bath. A strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄), is added portion-wise with careful stirring.^[4] Lithium borohydride is a stronger reducing agent than sodium borohydride and is capable of reducing esters to alcohols.^[4]
- Reaction Monitoring: The reaction is allowed to stir at 0°C and may be gradually warmed to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
- Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution at 0°C to decompose the excess reducing agent and any aluminum salts.
- Work-up and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude **(2-(Trifluoromethyl)thiazol-5-yl)methanol** can then be purified by column chromatography on silica gel.

Biological Activity and Potential Applications

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.^[5] The incorporation of a trifluoromethyl group can often enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Antifungal Activity

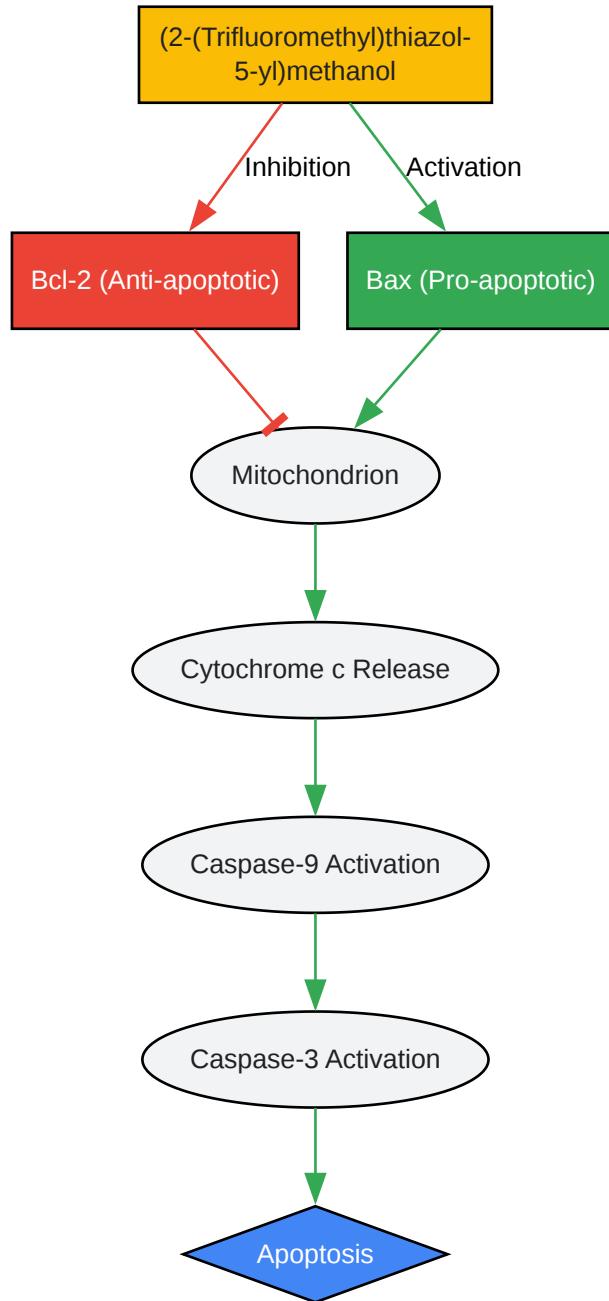

Trifluoromethyl-containing thiazole derivatives have shown promise as antifungal agents. The proposed mechanism of action for many azole antifungals involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.^[6] Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.^[6] While specific studies on **(2-(Trifluoromethyl)thiazol-5-yl)methanol** are limited, related structures have demonstrated significant antifungal properties.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. One common pathway is the intrinsic apoptosis pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, such as caspase-3, which are the executioners of apoptosis.^{[7][8]} Several novel thiazole derivatives have exhibited potent cytotoxic activity against various cancer cell lines with low IC₅₀ values.^{[8][9]}

Experimental Workflows and Signaling Pathways General Synthetic and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of **(2-(Trifluoromethyl)thiazol-5-yl)methanol** and its derivatives.



[Click to download full resolution via product page](#)

Caption: Synthetic and screening workflow for **(2-(Trifluoromethyl)thiazol-5-yl)methanol**.

Proposed Pro-Apoptotic Signaling Pathway

Based on the known activity of related thiazole derivatives, the following diagram illustrates a potential signaling pathway for the induction of apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Caption: Proposed intrinsic apoptosis pathway induced by **(2-(Trifluoromethyl)thiazol-5-yl)methanol**.

Spectroscopic Data

While specific spectroscopic data for **(2-(Trifluoromethyl)thiazol-5-yl)methanol** is not available in the searched literature, expected characteristic signals are described below based on its structure.

- ^1H NMR: Expected signals would include a singlet for the thiazole ring proton, a singlet for the methylene protons of the hydroxymethyl group, a broad singlet for the hydroxyl proton, and potentially complex coupling patterns if other protons are present.
- ^{13}C NMR: Carbon signals for the trifluoromethyl group, the thiazole ring carbons, and the methylene carbon of the hydroxymethyl group would be expected. The carbon of the CF_3 group would likely appear as a quartet due to coupling with the fluorine atoms.
- ^{19}F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (183.15 g/mol).

Researchers are advised to acquire and interpret their own spectroscopic data for confirmation of structure and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS: 131748-97-5 | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. startbioscience.com.br [startbioscience.com.br]
- 4. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]

- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- To cite this document: BenchChem. [(2-(Trifluoromethyl)thiazol-5-yl)methanol CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181452#2-trifluoromethyl-thiazol-5-yl-methanol-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com